4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-benzaldehyde
Overview
Description
This compound is also known as T 0901317, a potent, high affinity liver X receptor (LXR) agonist . It upregulates the expression of the ABCA1 gene associated with cholesterol efflux regulation and HDL metabolism .
Synthesis Analysis
T0901317 is a synthetic compound with a molecular formula of C17H12F9NO3S . It is a crystalline solid with a molecular weight of 481.3 . It is soluble in DMF, DMSO, and Ethanol .Molecular Structure Analysis
The molecular structure of T0901317 involves a benzenesulfonamide group attached to a trifluoroethyl group . It also contains a phenyl group attached to a trifluoro-1-hydroxy-1-trifluoromethyl-ethyl group .Chemical Reactions Analysis
T0901317 has been found to inhibit the transactivation activity of RORα and RORγ but not RORβ . It directly binds to RORα and RORγ with high affinity, resulting in the modulation of the receptor’s ability to interact with transcriptional cofactor proteins .Physical And Chemical Properties Analysis
T0901317 is a crystalline solid with a molecular weight of 481.3 . It is soluble in DMF, DMSO, and Ethanol .Mechanism of Action
T0901317 acts as an agonist for both LXRα and LXRβ . It induces the expression of the ABCA1 reverse cholesterol transporter, increasing the efflux of cholesterol from enterocytes and thus inhibiting the overall absorption of cholesterol . It also plays a role in the activation of macrophages during lipopolysaccharide-induced septic shock .
Future Directions
T0901317 represents a novel chemical probe to examine RORα/γ function and an excellent starting point for the development of ROR selective modulators . More importantly, it demonstrates that small molecules can be used to target the RORs for therapeutic intervention in metabolic and immune disorders .
properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-5,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXKQNQVIFBDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.